1-N,3-N-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzene-1,3-dicarboxamide
Description
1-N,3-N-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzene-1,3-dicarboxamide is a complex organic compound featuring a benzene ring substituted with two pyrazole groups
Properties
IUPAC Name |
1-N,3-N-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O4/c1-19-25(29(39)35(33(19)3)23-14-7-5-8-15-23)31-27(37)21-12-11-13-22(18-21)28(38)32-26-20(2)34(4)36(30(26)40)24-16-9-6-10-17-24/h5-18H,1-4H3,(H,31,37)(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMYBUKMWQNBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,3-N-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzene-1,3-dicarboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratios. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-N,3-N-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole rings.
Substitution: The benzene ring and pyrazole groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-N,3-N-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-N,3-N-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound’s pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide
- N1,N3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanediamide
Uniqueness
1-N,3-N-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzene-1,3-dicarboxamide is unique due to its specific substitution pattern on the benzene ring and the presence of two pyrazole groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
